molecular formula C13H16OS B14465852 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- CAS No. 68226-11-9

4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl-

Cat. No.: B14465852
CAS No.: 68226-11-9
M. Wt: 220.33 g/mol
InChI Key: INEXSFKPSHXRHP-UHFFFAOYSA-N
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Description

4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- is a heterocyclic compound containing sulfur It is part of the thiopyran family, which is characterized by a six-membered ring containing one sulfur atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediates obtained are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Mechanism of Action

The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- involves its interaction with various molecular targets and pathways. For example, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1, which are involved in cellular signaling and metabolic pathways . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Thiacyclohexan-4-one
  • 4-Thiacyclohexanone
  • Penthianone
  • Tetrahydro-1-thio-γ-pyrone
  • Tetrahydro-1-thio-4-pyrone
  • Tetrahydro-1,4-thiapyrone
  • Tetrahydro-4-thiopyrone
  • Tetrahydrothiopyran-4-one
  • 2,3,5,6-Tetrahydro-4-thiopyranone
  • 4-Oxotetrahydrothiopyran
  • 4-Oxothiane
  • Tetrahydrothia-4-pyranone
  • Tetrahydro-4H-thiopyran-4-one
  • 4H-tetrahydrothiopyran-4-one
  • 4-Thianone

Uniqueness

What sets 4H-Thiopyran-4-one, tetrahydro-2,2-dimethyl-6-phenyl- apart from its similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the phenyl group and the two methyl groups at the 2,2-positions enhances its stability and makes it a valuable intermediate in various synthetic applications.

Properties

CAS No.

68226-11-9

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2,2-dimethyl-6-phenylthian-4-one

InChI

InChI=1S/C13H16OS/c1-13(2)9-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

INEXSFKPSHXRHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(S1)C2=CC=CC=C2)C

Origin of Product

United States

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